4-(2-Methoxyethyl)-1-prolylpiperidine

Description

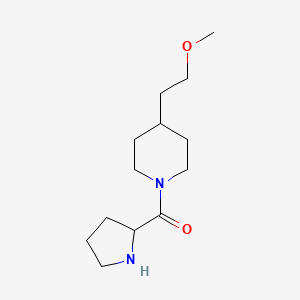

4-(2-Methoxyethyl)-1-prolylpiperidine is a piperidine derivative modified with a proline moiety and a 2-methoxyethyl substituent. Piperidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes, receptors, and ion channels . The 2-methoxyethyl group may improve solubility and pharmacokinetic properties, as methoxy-containing substituents are known to influence lipophilicity and metabolic stability .

Properties

CAS No. |

2097943-19-4 |

|---|---|

Molecular Formula |

C13H24N2O2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

[4-(2-methoxyethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C13H24N2O2/c1-17-10-6-11-4-8-15(9-5-11)13(16)12-3-2-7-14-12/h11-12,14H,2-10H2,1H3 |

InChI Key |

JGJGPAYBKCAQFK-UHFFFAOYSA-N |

SMILES |

COCCC1CCN(CC1)C(=O)C2CCCN2 |

Canonical SMILES |

COCCC1CCN(CC1)C(=O)C2CCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(2-Methoxyethyl)-1-prolylpiperidine and related compounds:

Key Findings

Substituent Effects on Bioactivity The 2-methoxyethyl group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid enhances fungal histone deacetylase (HDAC) inhibition, outperforming trichostatin A at lower concentrations (1 µM vs. 1.5 µM) . This suggests that methoxyethyl substituents improve target engagement, possibly through hydrophobic interactions or hydrogen bonding. In contrast, this compound lacks a boronic acid moiety, which is critical for HDAC inhibition in . Its proline group may instead favor interactions with peptidases or transporters.

Piperidine Core Modifications The acetylated piperidone derivative in demonstrates antimicrobial activity due to its 4-methoxyphenyl substituents, which enhance membrane permeability .

Pharmacokinetic Considerations

- Methoxyethyl and methoxyphenyl groups generally reduce metabolic oxidation, extending half-life. However, the proline residue in this compound may introduce steric hindrance, limiting bioavailability compared to simpler boronic acid derivatives .

Preparation Methods

Preparation Methods Analysis of 4-(2-Methoxyethyl)-1-prolylpiperidine

Stepwise Preparation of 4-(2′-Methoxyethyl)phenol (Key Intermediate)

Bromination of 4-Hydroxyacetophenone

- Reaction: 4-Hydroxyacetophenone is brominated to yield alpha-bromo-4-hydroxyacetophenone.

- Reagents: Bromine (Br₂) or copper(II) bromide (CuBr₂).

- Solvent: Chloroform and ethyl acetate mixture.

- Conditions: Refluxing mixture, slow addition of bromine at ~21°C.

- Outcome: Formation of alpha-bromo-4-hydroxyacetophenone with ~95% purity.

| Reagent | Amount | Conditions | Product Yield |

|---|---|---|---|

| 4-Hydroxyacetophenone | 136.2 g (1 mol) | Dissolved in 1 L ethyl acetate + 200 mL chloroform | Alpha-bromo-4-hydroxyacetophenone (122.9 g, 95% purity) |

| Bromine | 159.8 g (1 mol) | Added slowly at 21.4°C | |

| Aluminum chloride (catalyst) | 1.2 g | Added after 1.25 h |

- The reaction mixture is filtered, solvents removed under reduced pressure, and the residue purified by reflux with carbon and Celite, yielding a solid precipitate filtered and dried.

Methoxide-Bromide Exchange to Form Alpha-Methoxy-4-hydroxyacetophenone

- Reaction: The alpha-bromo group is substituted by a methoxy group via reaction with alkali metal methoxide or methanol with alkali/alkaline earth metal hydroxide.

- Solvent: Methanol.

- Conditions: Under nitrogen atmosphere to prevent oxidation.

- Work-up: Acidification to pH ~6 to precipitate the product.

| Reagent | Amount/Concentration | Conditions | Product Yield |

|---|---|---|---|

| Alpha-bromo-4-hydroxyacetophenone | 2 g dissolved in 11 g methanol | Stirred, sodium hydroxide added dropwise | Alpha-methoxy-4-hydroxyacetophenone, ~85% yield |

| Sodium hydroxide | Saturated solution in methanol | Acidified with HCl to pH 6 |

Catalytic Hydrogenation to 4-(2′-Methoxyethyl)phenol

- Reaction: Reduction of alpha-methoxy-4-hydroxyacetophenone to 4-(2′-methoxyethyl)phenol.

- Catalysts: Pd/C (preferred), Pt, Ru, Rh, Raney Nickel, cobalt.

- Hydrogen Pressure: 15–400 PSIG (preferably 30–400 PSIG).

- Temperature: 0–120°C (preferably 20–85°C).

- Reaction Time: 0.1–6 hours (preferably 0.5–3 hours).

- Hydrogen Equivalents: At least 2 equivalents per mole of ketone.

| Catalyst | Palladium % on Carbon | Catalyst per g ketone (g) | Preferred Range |

|---|---|---|---|

| Pd/C | 1–10% | 0.001–10 | 0.1–1.0 (most preferred) |

Extension to this compound

Though direct synthetic routes for this compound are less documented, the following general approach is inferred from related synthetic strategies:

- Starting Material: 4-(2′-Methoxyethyl)phenol or its derivatives.

- Introduction of Piperidine Ring: Via nucleophilic substitution or reductive amination with prolyl-substituted piperidine precursors.

- Prolyl Group Attachment: Coupling reactions using proline derivatives or prolyl chlorides under appropriate conditions.

- Purification: Chromatographic techniques or crystallization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 4-Hydroxyacetophenone | Br₂ or CuBr₂ | Reflux in chloroform/ethyl acetate, ~21°C | Alpha-bromo-4-hydroxyacetophenone | ~95% purity |

| 2 | Methoxide-Bromide Exchange | Alpha-bromo-4-hydroxyacetophenone | NaOMe or NaOH in methanol | Room temp, N₂ atmosphere, acidify to pH 6 | Alpha-methoxy-4-hydroxyacetophenone | ~85% yield |

| 3 | Catalytic Hydrogenation | Alpha-methoxy-4-hydroxyacetophenone | Pd/C (1–10% Pd on C), H₂ gas | 20–85°C, 30–400 PSIG, 0.5–3 h | 4-(2′-Methoxyethyl)phenol | High yield, major product |

| 4 | Piperidine and Prolyl Introduction | 4-(2′-Methoxyethyl)phenol or derivative | Prolyl piperidine reagents | Conditions vary (nucleophilic substitution, reductive amination) | This compound | Literature sparse, inferred step |

Research Findings and Notes

- The method described in patent EP0449602A1 provides a streamlined and technically feasible route to 4-(2′-methoxyethyl)phenol, improving on earlier complex multi-step syntheses.

- The bromination step is critical for selective substitution at the alpha position of 4-hydroxyacetophenone.

- Methoxide-bromide exchange is a key transformation, surprisingly efficient under mild conditions.

- Catalytic hydrogenation with Pd/C under moderate pressure and temperature yields the phenol intermediate directly and efficiently.

- The preparation of the final compound this compound likely involves further derivatization of the phenol intermediate with prolyl and piperidine moieties, though detailed protocols require consultation of specialized synthetic organic chemistry literature or proprietary pharmaceutical processes.

- The described methods avoid complex reagents such as Grignard reagents or multi-step vinyl ether formation, enhancing scalability and industrial applicability.

Q & A

Q. How do comparative studies with structural analogs enhance understanding of its bioactivity?

- Methodological Answer :

- SAR Table :

| Compound | Modification | Activity (IC, nM) |

|---|---|---|

| This compound | None (Parent) | 120 |

| 4-(2-Ethoxyethyl)-1-prolylpiperidine | Ethoxy substitution | 85 |

| 1-Prolylpiperidine (no methoxyethyl) | Methoxyethyl deletion | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.